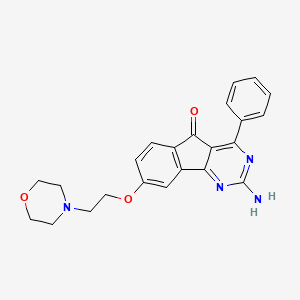

JNJ-40255293

説明

特性

CAS番号 |

1147271-25-7 |

|---|---|

分子式 |

C23H22N4O3 |

分子量 |

402.4 g/mol |

IUPAC名 |

2-amino-8-(2-morpholin-4-ylethoxy)-4-phenylindeno[1,2-d]pyrimidin-5-one |

InChI |

InChI=1S/C23H22N4O3/c24-23-25-20(15-4-2-1-3-5-15)19-21(26-23)18-14-16(6-7-17(18)22(19)28)30-13-10-27-8-11-29-12-9-27/h1-7,14H,8-13H2,(H2,24,25,26) |

InChIキー |

BCDASHXLAMCATI-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C4=C(N=C(N=C34)N)C5=CC=CC=C5 |

正規SMILES |

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C4=C(N=C(N=C34)N)C5=CC=CC=C5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

JNJ-40255293; JNJ 40255293; JNJ40255293; |

製品の起源 |

United States |

Foundational & Exploratory

JNJ-40255293: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of JNJ-40255293, a novel small molecule with significant potential in the treatment of central nervous system (CNS) disorders, particularly Parkinson's disease. This document details the compound's molecular interactions, its effects on key signaling pathways, and the experimental evidence supporting its therapeutic rationale.

Core Mechanism of Action: Dual Adenosine A₂A and A₁ Receptor Antagonism

This compound functions as a potent and selective antagonist of the adenosine A₂A receptor, with a secondary antagonistic activity at the adenosine A₁ receptor.[1][2][3][4][5] In the CNS, particularly within the basal ganglia, adenosine A₂A receptors are densely co-localized with dopamine D₂ receptors on striatopallidal medium spiny neurons, which form the "indirect pathway" of motor control.

The antagonistic action of this compound at the A₂A receptor is central to its therapeutic effect. Under normal physiological conditions, adenosine acts on A₂A receptors to functionally oppose the actions of dopamine at D₂ receptors. By blocking this adenosine-mediated signaling, this compound effectively disinhibits the indirect pathway, thereby potentiating dopaminergic neurotransmission and alleviating motor deficits associated with dopamine depletion, as seen in Parkinson's disease.

Quantitative Pharmacological Profile

The pharmacological characteristics of this compound have been extensively characterized in preclinical studies. The following tables summarize key quantitative data regarding its receptor affinity, selectivity, and in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Receptor | Binding Affinity (nM) | Selectivity vs. A₂A |

| Human Adenosine A₂A | 7.5[1][2][3][4][5] | - |

| Human Adenosine A₁ | 52.5 (calculated) | 7-fold[1][2][3][4][5] |

Table 2: In Vivo Receptor Occupancy and Plasma Concentration

| Parameter | Value | Species |

| A₂A Receptor Occupancy ED₅₀ | 0.21 mg/kg, p.o.[1][2][3][4][5] | Rat |

| A₁ Receptor Occupancy ED₅₀ | 2.1 mg/kg, p.o.[1][2][3][4][5] | Rat |

| Plasma EC₅₀ for A₂A Occupancy | 13 ng/mL[1][2][3][4][5] | Rat |

Table 3: Efficacy in Preclinical Models of Parkinson's Disease

| Model | Effect | Minimum Effective Dose | Required A₂A Receptor Occupancy |

| Haloperidol-induced catalepsy | Reversal | Not explicitly stated | 60-90%[1][2][3][4][5] |

| Haloperidol-induced hypolocomotion | Reversal | Not explicitly stated | 60-90%[1][2][3][4][5] |

| Reserpine-induced hypolocomotion | Reversal | Not explicitly stated | 60-90%[1][2][3][4][5] |

| L-DOPA potentiation in 6-OHDA lesioned rats | Potentiation | Not explicitly stated | 60-90%[1][2][3][4][5] |

| Sleep-wake EEG | Enhanced consolidated waking | 0.63 mg/kg, p.o.[1][2][3][4][5] | Not specified |

Signaling Pathways and Interactions

The mechanism of action of this compound is intricately linked to the modulation of intracellular signaling cascades. The following diagrams illustrate these pathways.

References

- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

An In-depth Technical Guide to the Role of JNJ-40255293 in Dopamine Modulation

Introduction

JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2] While it does not bind directly to dopamine receptors, its primary pharmacological effect lies in the indirect modulation of dopaminergic neurotransmission. This is particularly relevant in the context of neurodegenerative disorders such as Parkinson's disease, where enhancing dopamine signaling is a key therapeutic strategy.[1][3] Adenosine A2A receptors are highly expressed in dopamine-rich regions of the brain, particularly the striatum, where they form functional heteromers with dopamine D2 receptors.[4] By blocking the inhibitory effects of endogenous adenosine on these A2A receptors, this compound can restore and potentiate dopamine D2 receptor function, thereby offering a novel, non-dopaminergic approach to treating Parkinsonian motor symptoms.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, mechanism of dopamine modulation, preclinical efficacy data, and the experimental protocols used to characterize its activity.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies to determine its binding affinity and receptor occupancy.

In Vitro Receptor Binding Affinity

This compound is a high-affinity antagonist at the human A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1]

| Receptor Subtype | Ligand | Parameter | Value (nM) | Source |

| Human Adenosine A2A | This compound | Ki | 7.5 | [1] |

| Human Adenosine A1 | This compound | Ki | ~52.5 | [1] |

In Vivo Receptor Occupancy in Rats

In vivo studies in rats have demonstrated that this compound effectively occupies adenosine A2A and A1 receptors in the brain following oral administration.[1][2]

| Receptor Subtype | Parameter | Value | Route of Administration | Source |

| Rat Brain A2A | ED50 | 0.21 mg/kg | p.o. | [1] |

| Rat Brain A1 | ED50 | 2.1 mg/kg | p.o. | [1] |

| Rat Brain A2A | Plasma EC50 | 13 ng/mL | p.o. | [1] |

Mechanism of Dopamine Modulation

The primary mechanism by which this compound modulates the dopamine system is through its antagonism of the adenosine A2A receptor, which is co-localized with the dopamine D2 receptor on striatopallidal medium spiny neurons of the indirect pathway.[4] In pathological states like Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor deficits. Adenosine, acting on A2A receptors, further inhibits the function of D2 receptors. By blocking this adenosine-mediated inhibition, this compound effectively enhances D2 receptor signaling, thereby normalizing the activity of the indirect pathway and alleviating motor symptoms.[1]

Caption: A2A antagonism by this compound blocks the inhibitory effect of adenosine on D2 receptor signaling.

Preclinical Evidence of Dopaminergic Modulation

A series of preclinical studies in rodent models have demonstrated the efficacy of this compound in modulating dopamine-dependent behaviors. Notably, microdialysis studies showed that this compound does not directly affect the release of dopamine or noradrenaline in the prefrontal cortex and striatum.[1][5] Its effects are therefore modulatory rather than direct.

| Preclinical Model | Species | Effect of this compound | Implication | Source |

| Haloperidol-induced catalepsy | Rat/Mouse | Reverses catalepsy and hypolocomotion | Overcomes D2 receptor blockade | [1][2] |

| Apomorphine-induced agitation | Rat | Potentiates agitation | Enhances D2 receptor agonist effects | [1] |

| Reserpine-induced hypolocomotion | Rat | Reverses hypolocomotion | Overcomes dopamine depletion | [1] |

| 6-OHDA-lesioned model | Rat | Potentiates the effects of L-DOPA | Enhances efficacy of dopamine replacement therapy | [1][2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human adenosine A2A or A1 receptors) are prepared from cultured cells.[6]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.[6]

-

Incubation: The cell membranes, a radiolabeled ligand (e.g., [3H]CGS21680 for A2A), and varying concentrations of the test compound (this compound) are incubated together to allow for competitive binding.[6]

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for determining in vitro receptor binding affinity.

In Vivo Receptor Occupancy

This method quantifies the percentage of target receptors bound by a drug in a living animal.

Methodology:

-

Animal Dosing: Groups of animals (e.g., rats) are administered various doses of the test compound (this compound) via the desired route (e.g., oral gavage).[7][8]

-

Tracer Administration: At a specified time after drug administration, a tracer (a compound that binds to the target receptor and can be measured) is administered, typically intravenously.[7]

-

Tissue Collection: After a set period for the tracer to distribute, the animals are euthanized, and the brains are rapidly removed and dissected.

-

Sample Analysis: The concentration of the tracer in the brain regions of interest is quantified using LC-MS/MS.[7]

-

Occupancy Calculation: Receptor occupancy is calculated by comparing the tracer concentration in the drug-treated animals to that in vehicle-treated animals (0% occupancy) and a group treated with a high dose of a compound known to fully saturate the receptors (100% occupancy).[7]

Caption: Workflow for determining in vivo receptor occupancy.

Haloperidol-Induced Catalepsy in Rats

This model assesses the ability of a compound to reverse the motor rigidity induced by a dopamine D2 receptor antagonist.

Methodology:

-

Induction of Catalepsy: Rats are administered haloperidol (e.g., 0.5 mg/kg, s.c.) to induce a cataleptic state.[9][10]

-

Test Compound Administration: this compound is administered at various doses, typically before or after the haloperidol injection.

-

Catalepsy Assessment (Bar Test): At set time points, the rat's forepaws are placed on an elevated horizontal bar. The latency to remove both paws from the bar is measured.[9][11] An increased latency indicates catalepsy.

-

Data Analysis: The reduction in the latency to move from the bar in the this compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic effect.

Caption: Workflow for the haloperidol-induced catalepsy model.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a neurotoxicant-based model that mimics the dopamine depletion seen in Parkinson's disease.

Methodology:

-

Lesioning: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra of rats to selectively destroy dopaminergic neurons.[12][13]

-

Behavioral Confirmation: Weeks after the surgery, the lesion is confirmed by observing rotational behavior induced by a dopamine agonist like apomorphine.[13]

-

Drug Testing: The lesioned rats are treated with L-DOPA alone or in combination with this compound.

-

Assessment: The potentiation of L-DOPA's effects is measured by quantifying the increase in contralateral rotations or other motor improvements in the group receiving the combination therapy compared to L-DOPA alone.

Caption: Workflow for the 6-OHDA model of Parkinson's disease.

Conclusion

This compound represents a significant tool for investigating the modulation of the dopaminergic system via the adenosine pathway. Its mechanism of action, centered on the antagonism of A2A receptors, provides a clear example of how targeting non-dopaminergic systems can effectively and powerfully influence dopamine-dependent neural circuits and behaviors. Preclinical data strongly support its role in overcoming the motor deficits associated with dopamine D2 receptor hypofunction by blocking the inhibitory influence of adenosine. This positions this compound and other A2A antagonists as promising candidates for adjunctive therapy in Parkinson's disease, with the potential to enhance the efficacy of existing dopaminergic treatments.

References

- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. frontiersin.org [frontiersin.org]

- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]

Preclinical Profile of JNJ-40255293: A Dual Adenosine A2A/A1 Receptor Antagonist for Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for JNJ-40255293, a novel dual adenosine A2A/A1 receptor antagonist investigated for its therapeutic potential in Parkinson's disease (PD). The document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.

Executive Summary

This compound is a potent antagonist of the human adenosine A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1][[“]][3][4] This dual antagonism is believed to offer a promising non-dopaminergic approach to managing the motor symptoms of Parkinson's disease. Preclinical studies in rodent models have demonstrated the efficacy of this compound in reversing motor deficits induced by dopamine D2 receptor antagonists and dopamine-depleting agents.[1][[“]][3][4] Furthermore, it has been shown to potentiate the effects of L-DOPA, the current gold-standard therapy for PD.[1][[“]][3][4] The compound exhibits good in vivo receptor occupancy and a plasma concentration-dependent effect.[1][[“]][3][4]

Core Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2A | Reference |

| Human Adenosine A2A | 6.8 nM | - | [1] |

| Human Adenosine A1 | 42 nM | 7-fold | [1] |

| Human Adenosine A2B | 230 nM | 34-fold | [1] |

| Human Adenosine A3 | 9200 nM | 1353-fold | [1] |

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats

| Parameter | Value | Unit | Reference |

| A2A Receptor Occupancy (ED50) | 0.21 | mg/kg p.o. | [1][[“]][3][5] |

| A1 Receptor Occupancy (ED50) | 2.1 | mg/kg p.o. | [1][[“]][3][5] |

| Plasma EC50 for A2A Occupancy | 13 | ng/mL | [1][[“]][3][5] |

Table 3: In Vivo Efficacy in Rodent Models of Parkinson's Disease

| Model | Effect | Minimum Effective Dose | Required A2A Receptor Occupancy | Reference |

| Haloperidol-induced Catalepsy (Rats) | Reversal of catalepsy | - | 60-90% | [1][[“]][3][4] |

| Haloperidol-induced Hypolocomotion (Mice) | Reversal of hypolocomotion | - | 60-90% | [1][[“]][3][4] |

| Reserpine-induced Hypolocomotion (Rats) | Reversal of hypolocomotion | - | 60-90% | [1][[“]][3][4] |

| 6-OHDA-lesioned Rats (L-DOPA potentiation) | Potentiation of L-DOPA effect | - | 60-90% | [1][[“]][3][4] |

| Apomorphine-induced Agitation (Rats) | Potentiation of agitation | - | 60-90% | [1][[“]][3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures; specific parameters for the this compound studies may have varied.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

-

Method: Radioligand binding assays were performed using cell membranes prepared from HEK293 cells stably expressing the respective human adenosine receptor subtypes. Membranes were incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled ligand. Following incubation, the bound and free radioligand were separated by filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

-

Objective: To assess the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol.

-

Animals: Male Sprague-Dawley rats.[6]

-

Procedure:

-

Animals were administered haloperidol (typically 0.5-1.5 mg/kg, i.p. or s.c.) to induce catalepsy.[6][7]

-

At a predetermined time after haloperidol administration (e.g., 30-60 minutes), this compound was administered orally (p.o.).

-

Catalepsy was assessed at various time points post-JNJ-40255293 administration. The "bar test" is a common method, where the rat's forepaws are placed on a horizontal bar raised a specific height (e.g., 10 cm) above a surface.[6][8]

-

The latency to remove both forepaws from the bar was recorded, with a maximum cut-off time (e.g., 120-180 seconds).[6]

-

-

Data Analysis: The duration of catalepsy (descent latency) in the this compound-treated group was compared to that of a vehicle-treated control group.

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats

-

Objective: To evaluate the potential of this compound to potentiate the anti-parkinsonian effects of L-DOPA in a neurotoxicant-based model of Parkinson's disease.

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar).

-

Procedure:

-

Surgical Procedure: Rats were anesthetized and placed in a stereotaxic frame.[9][10] A solution of 6-OHDA was unilaterally injected into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.[9][11] To protect noradrenergic neurons, animals were often pre-treated with a norepinephrine reuptake inhibitor like desipramine.

-

Behavioral Assessment (Post-lesion): After a recovery period (typically 2-3 weeks), the extent of the lesion was assessed by measuring rotational behavior induced by a dopamine agonist like apomorphine or amphetamine.[9]

-

Drug Treatment: Levodopa (L-DOPA), often in combination with a peripheral decarboxylase inhibitor like benserazide, was administered to the lesioned rats. This compound was co-administered orally.

-

Efficacy Measurement: The number of contralateral rotations (away from the lesioned side) was recorded over a specific period. An increase in contralateral rotations in the group receiving both L-DOPA and this compound, compared to the group receiving L-DOPA alone, indicates potentiation.

-

-

Data Analysis: The total number of contralateral rotations was compared between treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical evaluation of this compound.

Figure 1: Proposed mechanism of action of this compound in the basal ganglia.

Figure 2: High-level workflow of the preclinical evaluation of this compound.

References

- 1. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. consensus.app [consensus.app]

- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

- 4. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - CA [thermofisher.com]

- 10. conductscience.com [conductscience.com]

- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

JNJ-40255293 and its Effects on Non-Motor Symptoms of Parkinson's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40255293 is a novel small molecule that acts as a dual antagonist for the adenosine A2A and A1 receptors. Preclinical research has primarily focused on its potential to alleviate motor symptoms of Parkinson's disease (PD). However, initial studies in rodent models have provided evidence of its effects on at least one key non-motor symptom: sleep disturbance. This technical guide synthesizes the currently available preclinical data on the effects of this compound on non-motor symptoms of PD, with a focus on its impact on sleep-wake cycles. Due to the limited publicly available data, this document primarily draws from the findings presented in the pivotal preclinical study by Atack et al. (2014). The detailed experimental protocols and a broader evaluation of its effects on other non-motor symptoms such as depression, anxiety, and cognitive function are not yet available in the public domain.

Core Mechanism of Action: Dual Adenosine A2A/A1 Receptor Antagonism

This compound exhibits a high affinity for the human adenosine A2A receptor and a 7-fold in vitro selectivity over the human A1 receptor.[1] In preclinical models, it has demonstrated in vivo occupancy of both A2A and A1 receptors in the brain.[1] The therapeutic rationale for A2A receptor antagonism in Parkinson's disease stems from the anatomical and functional relationship between adenosine A2A receptors and dopamine D2 receptors in the basal ganglia, a critical brain region for motor control. A2A receptors are highly expressed in the striatum, where they form heterodimers with D2 receptors on the terminals of the indirect pathway neurons. Activation of A2A receptors by adenosine antagonizes the function of D2 receptors, thereby exacerbating the motor deficits caused by dopamine depletion in Parkinson's disease. By blocking A2A receptors, this compound is hypothesized to disinhibit D2 receptor signaling, thus potentiating the effects of remaining dopamine or dopaminergic therapies. The concurrent, though less potent, antagonism of A1 receptors may also contribute to its overall pharmacological profile.

Effects on Non-Motor Symptoms: Sleep-Wake Cycle

The primary evidence for the effect of this compound on non-motor symptoms comes from sleep-wake encephalographic (EEG) studies in rats.[1]

Quantitative Data

The available data on the effects of this compound on the sleep-wake cycle is summarized in the table below. It is important to note that the full dose-response data and statistical details were not available in the reviewed abstracts.

| Non-Motor Symptom Domain | Animal Model | Key Finding | Minimum Effective Dose (p.o.) | Citation |

| Sleep-Wake Regulation | Rat | Dose-dependently enhanced a consolidated waking period, followed by a delayed compensatory sleep. | 0.63 mg/kg | [1] |

Experimental Protocol: Sleep-Wake EEG Studies in Rats (Inferred)

While the specific, detailed protocol used in the study of this compound is not publicly available, a typical experimental workflow for such a study can be inferred.

Methodological Considerations (General Protocol):

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are typically used.

-

Surgery: Under anesthesia, animals are surgically implanted with cortical EEG and nuchal EMG electrodes to monitor brain activity and muscle tone, respectively.

-

Recovery and Habituation: A recovery period of at least one week is allowed post-surgery, followed by habituation to the recording chambers and tether system to minimize stress-induced artifacts.

-

Recording: Continuous EEG/EMG recordings are performed over a 24-hour period to establish a baseline sleep-wake pattern. Following baseline, animals are administered either this compound or a vehicle control, and recordings continue for another 24 hours.

-

Data Analysis: The recorded data is typically scored in epochs (e.g., 10-30 seconds) and classified into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Quantitative analysis would involve comparing the duration and consolidation of each state between the drug and vehicle conditions.

Effects on Other Non-Motor Symptoms: A Data Gap

Currently, there is a notable absence of publicly available data on the effects of this compound on other significant non-motor symptoms of Parkinson's disease, including:

-

Depression

-

Anxiety

-

Cognitive Impairment

-

Apathy

-

Fatigue

The preclinical studies cited in the public domain have primarily focused on motor symptomology and the aforementioned sleep-wake effects.[1] Further research is required to determine the potential of this compound to address this broader range of debilitating non-motor symptoms in Parkinson's disease.

Summary and Future Directions

This compound, a dual adenosine A2A/A1 receptor antagonist, has demonstrated a clear effect on the sleep-wake cycle in preclinical models of Parkinson's disease, promoting a consolidated period of wakefulness.[1] This finding is of significant interest given the high prevalence of sleep disturbances in the PD population. However, the current body of publicly available evidence is limited.

For drug development professionals and researchers, the following are key areas for future investigation:

-

Comprehensive Dose-Response Studies: Elucidating the full dose-response relationship of this compound on sleep architecture.

-

Evaluation in Models of Other Non-Motor Symptoms: Utilizing established animal models to investigate the effects of this compound on depression, anxiety, and cognitive dysfunction in the context of Parkinson's disease.

-

Clinical Translation: Should further preclinical data prove promising, well-designed clinical trials will be necessary to ascertain the safety and efficacy of this compound for non-motor symptoms in patients with Parkinson's disease.

References

JNJ-40255293 (CAS RN: 1147271-25-7): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of JNJ-40255293, a potent dual adenosine A2A/A1 receptor antagonist. The information is compiled for researchers and professionals in drug development, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways.

Core Properties and Pharmacological Profile

This compound, with the chemical name 2-amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one, is a high-affinity antagonist for the human adenosine A2A receptor.[1][2][3] It demonstrates a notable in vitro selectivity for the A2A receptor over the A1 receptor.[1][2] This compound has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease.[1][4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1147271-25-7 | [3][5] |

| Molecular Formula | C23H22N4O3 | [3][5] |

| Molecular Weight | 402.45 g/mol | [3][5] |

| Appearance | Solid | [5] |

| Solubility | 10 mM in DMSO | [5] |

Pharmacological Data: In Vitro and In Vivo Potency

This compound exhibits potent antagonism at adenosine receptors, with a clear preference for the A2A subtype. The in vivo efficacy has been demonstrated in rodent models, highlighting its potential for central nervous system applications.

| Parameter | Species | Value | Reference |

| In Vitro Binding Affinity (Ki) | |||

| Adenosine A2A Receptor | Human | 7.5 nM | [1][2] |

| Adenosine A1 Receptor | Human | 42 nM | [5] |

| Adenosine A2B Receptor | Human | 230 nM | [5] |

| Adenosine A3 Receptor | Human | 9200 nM | [5] |

| In Vivo Receptor Occupancy (ED50) | |||

| A2A Receptor (Brain) | Rat | 0.21 mg/kg p.o. | [1][2] |

| A1 Receptor (Brain) | Rat | 2.1 mg/kg p.o. | [1][2] |

| In Vivo Efficacy (EC50) | |||

| A2A Receptor Occupancy (Plasma) | Rat | 13 ng/mL | [1][2] |

| Consolidated Waking Enhancement | Rat | 0.63 mg/kg p.o. | [5] |

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at adenosine A2A and A1 receptors. In the context of Parkinson's disease, the antagonism of A2A receptors is of particular interest. These receptors are highly expressed in the striatum, a key brain region for motor control, where they form heterodimers with dopamine D2 receptors on the medium spiny neurons of the "indirect pathway."

Activation of A2A receptors by adenosine normally inhibits the function of D2 receptors, thus dampening dopaminergic signaling. By blocking these A2A receptors, this compound can disinhibit D2 receptor signaling, effectively potentiating the effects of dopamine. This mechanism is believed to underlie its efficacy in preclinical models of Parkinson's disease, where it can reverse motor deficits without directly increasing dopamine release.[1][2]

Preclinical Efficacy Models: Experimental Protocols

This compound has demonstrated efficacy in several rodent models relevant to Parkinson's disease. The following sections detail the methodologies for these key experiments.

Haloperidol-Induced Catalepsy in Rats

This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.

-

Animals: Male Wistar rats.

-

Procedure:

-

Administer haloperidol (e.g., 0.5 - 1 mg/kg, subcutaneously or intraperitoneally).

-

After a set time (e.g., 30-60 minutes) to allow for the induction of catalepsy, administer this compound or vehicle orally.

-

At various time points post-JNJ-40255293 administration (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.

-

For the bar test, the rat's forepaws are placed on a horizontal bar (e.g., 9 cm high). The latency to remove both paws from the bar is measured, with a typical cut-off time of 120-180 seconds.

-

-

Endpoint: A significant reduction in the latency to move from the bar in the this compound-treated group compared to the vehicle group indicates efficacy.

Reserpine-Induced Hypolocomotion in Mice

Reserpine depletes central monoamines, leading to a state of reduced spontaneous motor activity. This model evaluates a compound's ability to restore normal locomotion.

-

Animals: Male BALB/c mice.

-

Procedure:

-

Administer reserpine (e.g., 2.5 mg/kg, subcutaneously).

-

After a period for the effects of reserpine to manifest (e.g., 18-24 hours), administer this compound or vehicle orally.

-

Following treatment, place the mice in an open-field arena equipped with photobeam detectors to measure locomotor activity.

-

Record locomotor activity (e.g., number of beam breaks or distance traveled) for a defined period (e.g., 60 minutes).

-

-

Endpoint: A significant increase in locomotor activity in the this compound-treated group compared to the vehicle-treated, reserpinized group indicates efficacy.

Potentiation of L-DOPA Effects in the 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

This is a widely used model of Parkinson's disease where a unilateral lesion of the nigrostriatal dopamine pathway is created using the neurotoxin 6-OHDA. The model assesses the ability of a compound to enhance the motor-stimulant effects of L-DOPA.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Lesioning: Stereotactically inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of dopaminergic neurons.

-

Post-Lesion Recovery: Allow the animals to recover for a period (e.g., 2-3 weeks).

-

Treatment: Administer this compound or vehicle orally, followed by a sub-threshold dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide).

-

Behavioral Assessment: Place the rats in a circular arena and record rotational behavior (turns contralateral to the lesion).

-

-

Endpoint: A significant increase in the number of contralateral rotations in the group receiving this compound and L-DOPA, compared to the group receiving L-DOPA alone, indicates a potentiation of the L-DOPA effect.[6]

References

- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

JNJ-40255293: A Technical Guide to its Preclinical Neuroprotective Evaluation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of JNJ-40255293, a dual adenosine A₂A/A₁ receptor antagonist, and its evaluation in preclinical models relevant to neuroprotection. The focus of existing research has been on its potential therapeutic application in Parkinson's disease, where it has demonstrated efficacy in models of dopamine depletion and motor impairment.

Core Compound Profile

This compound is a potent, orally bioavailable small molecule that acts as an antagonist at both the adenosine A₂A and A₁ receptors. Its mechanism is centered on the modulation of dopaminergic signaling in the brain, which is a key area of interest for neurodegenerative disorders like Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Human Adenosine A₂A | 7.5 | Antagonist |

| Human Adenosine A₁ | 42 | Antagonist |

| Human Adenosine A₂B | 230 | Antagonist |

| Human Adenosine A₃ | 9200 | Antagonist |

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats

| Parameter | Value |

| A₂A Receptor Occupancy (ED₅₀, p.o.) | 0.21 mg/kg |

| A₁ Receptor Occupancy (ED₅₀, p.o.) | 2.1 mg/kg |

| Plasma EC₅₀ for A₂A Receptor Occupancy | 13 ng/mL |

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

| Model | Effect |

| 6-OHDA-lesioned rats | Potentiation of L-DOPA-induced contralateral rotations |

This demonstrates the ability of this compound to enhance the effect of standard Parkinson's disease therapy.[1][2][3][4][5][6][7][8]

Signaling Pathway

The primary mechanism of action for the neuroprotective effects of this compound in the context of Parkinson's disease involves the interplay between adenosine A₂A receptors and dopamine D₂ receptors, which are co-localized in the striatum.[9] By blocking the A₂A receptor, this compound enhances D₂ receptor-mediated signaling.

References

- 1. frontiersin.org [frontiersin.org]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of JNJ-40255293 and L-DOPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical interaction studies between JNJ-40255293, a novel adenosine A2A/A1 receptor antagonist, and L-DOPA, the gold standard treatment for Parkinson's disease (PD). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Findings: Potentiation of L-DOPA Efficacy

Preclinical studies have demonstrated that this compound potentiates the effects of L-DOPA in established animal models of Parkinson's disease.[1][2][3] Specifically, in rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the nigrostriatal pathway, a widely used model for PD, this compound has been shown to enhance the therapeutic action of L-DOPA.[1][4][3] This synergistic effect is a key finding supporting the continued development of A2A antagonists as a potential adjunctive therapy for Parkinson's disease.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Target | Affinity (nM) | Selectivity vs. A1 |

| Human A2A Receptor | 7.5[1][2][3] | 7-fold vs. human A1[1][4][3] |

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats

| Parameter | Value |

| A2A Receptor Occupancy ED50 (p.o.) | 0.21 mg/kg[1][3] |

| A1 Receptor Occupancy ED50 (p.o.) | 2.1 mg/kg[1][4][3] |

| Plasma EC50 for A2A Receptor Occupancy | 13 ng/mL[1][4][3] |

| Minimum Effective Dose (Sleep-Wake EEG) | 0.63 mg/kg (p.o.)[1][4][3] |

| Receptor Occupancy for Efficacy in PD Models | 60-90%[1][4][3] |

Experimental Protocols

The following is a synthesized protocol for assessing the interaction between this compound and L-DOPA in a 6-OHDA rat model of Parkinson's disease, based on established methodologies.

6-Hydroxydopamine (6-OHDA) Lesioning

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).

-

Neurotoxin Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in ascorbate-saline) is unilaterally injected into the target region at a slow infusion rate (e.g., 1 µL/min).[5] The contralateral side serves as a control.

-

Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. A recovery period of at least 2-3 weeks is allowed for the lesion to stabilize.

Assessment of Lesion Efficacy

-

Apomorphine-Induced Rotations: To confirm the unilateral dopamine depletion, animals are challenged with a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.). Successful lesioning is indicated by robust contralateral rotations.

-

Cylinder Test: This test assesses forelimb akinesia. The rat is placed in a transparent cylinder, and the number of spontaneous wall touches with the ipsilateral and contralateral forelimbs is recorded. A significant bias towards using the ipsilateral forelimb indicates a successful lesion.

This compound and L-DOPA Interaction Study

-

Drug Preparation: this compound is prepared for oral (p.o.) or intraperitoneal (i.p.) administration. L-DOPA is typically co-administered with a peripheral decarboxylase inhibitor like benserazide or carbidopa to prevent its peripheral conversion to dopamine.

-

Treatment Groups:

-

Vehicle control

-

L-DOPA/benserazide alone

-

This compound alone

-

This compound in combination with L-DOPA/benserazide

-

-

Administration: this compound is typically administered 30-60 minutes prior to the L-DOPA/benserazide injection.

-

Behavioral Assessment (Potentiation of L-DOPA effect):

-

Rotational Behavior: Following drug administration, the number of full contralateral rotations is recorded over a period of 2-3 hours. An increase in the number of rotations in the combination group compared to the L-DOPA alone group indicates potentiation.

-

Forelimb Akinesia (Cylinder Test): The cylinder test is performed to assess the reversal of forelimb akinesia. An improvement in the use of the contralateral forelimb in the combination group compared to the L-DOPA alone group suggests enhanced efficacy.

-

Locomotor Activity: General locomotor activity can be assessed in an open field arena.

-

Visualizations

Signaling Pathway: Adenosine A2A and Dopamine D2 Receptor Interaction

Caption: A2A and D2 receptor signaling pathway in the striatum.

Experimental Workflow: this compound and L-DOPA Interaction Study

Caption: Workflow for a preclinical interaction study.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - this compound, a Novel Adenosine A2A/A1 Antagonist with Efficacy in Preclinical Models of Parkinsonâs Disease - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]

Unveiling the Wake-Promoting Effects of JNJ-40255293: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

- December 8, 2025 -

This technical guide provides an in-depth analysis of the investigational compound JNJ-40255293, focusing on its mechanism of action and its demonstrated effects on wakefulness. This compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors, with preclinical evidence suggesting its potential as a wake-promoting agent. This document summarizes the key quantitative data, details the experimental protocols from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of Adenosine A2A and A1 Receptors

This compound exerts its wake-promoting effects by blocking the activity of two key adenosine receptors: A2A and A1.[1][2][3] Adenosine is a neuromodulator that accumulates in the brain during periods of wakefulness and is known to promote sleep. By antagonizing its receptors, this compound effectively counteracts the sleep-inducing signals of adenosine.

The compound demonstrates high affinity for the human A2A receptor and a 7-fold in vitro selectivity over the human A1 receptor.[1][2][3] This dual antagonism is believed to be crucial for its wake-promoting properties.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound from preclinical studies.

| Parameter | Species | Value | Reference |

| In Vitro Affinity | |||

| Human A2A Receptor (Ki) | Human | 7.5 nM | [1] |

| Human A1 Receptor (Ki) | Human | 52.5 nM (calculated) | [1] |

| In Vivo Receptor Occupancy | Rat | ||

| A2A Receptor ED50 (p.o.) | Rat | 0.21 mg/kg | [1][2][3] |

| A1 Receptor ED50 (p.o.) | Rat | 2.1 mg/kg | [1][2][3] |

| Plasma EC50 for A2A Occupancy | Rat | 13 ng/mL | [1][2][3] |

Table 1: Receptor Binding and Occupancy of this compound

| Parameter | Species | Dose | Effect | Reference |

| Wakefulness (EEG Studies) | Rat | ≥ 0.63 mg/kg (p.o.) | Dose-dependently enhanced consolidated waking, followed by compensatory sleep. | [1][2][3] |

| Neurotransmitter Levels (Microdialysis) | Rat | Not specified in abstract | No effect on dopamine and noradrenaline release in the prefrontal cortex and striatum. | [1][2][3] |

Table 2: In Vivo Effects of this compound on Wakefulness and Neurotransmitters

Adenosine A2A Receptor Signaling Pathway in Wakefulness

The wake-promoting effect of this compound is primarily mediated through the blockade of the adenosine A2A receptor signaling pathway in key brain regions that regulate sleep and arousal, such as the nucleus accumbens and hypothalamus.

References

- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

JNJ-40255293: A Technical Guide on its Therapeutic Potential as a Dual Adenosine A₂A/A₁ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40255293 is a novel small molecule that acts as a dual antagonist of the adenosine A₂A and A₁ receptors, with a notable selectivity for the A₂A receptor subtype.[1][2][3] Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS), and its receptors, particularly the A₂A subtype, are densely expressed in the basal ganglia, a key brain region implicated in motor control. The therapeutic potential of this compound is primarily being investigated for neurodegenerative disorders, most notably Parkinson's disease (PD).[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action: Modulation of the Striatal Indirect Pathway

This compound exerts its effects by blocking the action of adenosine at A₂A and A₁ receptors. In the context of Parkinson's disease, its action on the A₂A receptor is of particular interest. A₂A receptors are highly co-localized with dopamine D₂ receptors on the medium spiny neurons of the striatal indirect pathway.[4][5][6] In a healthy state, dopamine, by acting on D₂ receptors, inhibits this pathway, contributing to smooth motor control. Conversely, adenosine, through A₂A receptor activation, stimulates the indirect pathway.[4][6]

In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in D₂ receptor stimulation and a relative overactivity of the A₂A receptor-mediated pathway, contributing to motor deficits. By antagonizing the A₂A receptor, this compound can help to restore the balance of the basal ganglia circuitry, thereby alleviating motor symptoms.

Potential Therapeutic Applications

The primary therapeutic application for this compound that has been explored in preclinical models is Parkinson's Disease . Studies have shown its potential as both a monotherapy and as an adjunct to L-DOPA treatment.[1][2][3]

Key findings from preclinical studies in rodent models of Parkinson's disease include:

-

Reversal of motor deficits: this compound has been shown to reverse catalepsy induced by the dopamine D₂ receptor antagonist haloperidol.[1]

-

Improvement in hypolocomotion: The compound effectively reversed the reduction in movement caused by the dopamine-depleting agent reserpine.[1][2][3]

-

Potentiation of L-DOPA efficacy: In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, this compound potentiated the motor-improving effects of L-DOPA.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| Human Adenosine A₂A | 7.5 | [1][2] |

| Human Adenosine A₁ | 42 | [7] |

| Human Adenosine A₂B | 230 | [7] |

| Human Adenosine A₃ | 9200 | [7] |

Table 2: In Vivo Receptor Occupancy and Potency

| Parameter | Value | Species | Reference |

| A₂A Receptor Occupancy (ED₅₀, p.o.) | 0.21 mg/kg | Rat | [1][2] |

| A₁ Receptor Occupancy (ED₅₀, p.o.) | 2.1 mg/kg | Rat | [1][2] |

| Plasma EC₅₀ for A₂A Receptor Occupancy | 13 ng/mL | Rat | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments conducted to evaluate the efficacy of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing human recombinant adenosine A₁, A₂A, A₂B, or A₃ receptors are used.

-

Radioligand Binding:

-

For A₁ receptors: [³H]DPCPX is used as the radioligand.

-

For A₂A receptors: [³H]ZM241385 is used as the radioligand.

-

For A₂B and A₃ receptors: Specific radioligands for these subtypes are utilized.

-

-

Assay Conditions: Membranes are incubated with the radioligand and increasing concentrations of this compound in a suitable buffer.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the ability of this compound to reverse the motor rigidity (catalepsy) induced by a dopamine D₂ receptor antagonist.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.[8]

-

Drug Administration:

-

Catalepsy Assessment (Bar Test):

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are placed on a horizontal bar raised approximately 10 cm from the surface.[8][10]

-

The time until the rat removes both forepaws from the bar (descent latency) is recorded, with a cut-off time (e.g., 120 or 180 seconds).[8][11]

-

-

Data Analysis: The mean descent latency for each treatment group is calculated and compared to the vehicle-treated group.

Reserpine-Induced Hypolocomotion in Rats

Objective: To evaluate the effect of this compound on the motor deficits caused by dopamine depletion.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are used.[12]

-

Drug Administration:

-

Locomotor Activity Assessment:

-

Locomotor activity is measured using automated activity monitors (e.g., infrared beam-based systems).

-

Parameters such as total distance traveled, horizontal activity, and vertical activity are recorded over a set period (e.g., 60-120 minutes).

-

-

Data Analysis: The locomotor activity counts for the this compound-treated groups are compared to the reserpine-only treated group.

Potentiation of L-DOPA Effects in the 6-OHDA Rat Model

Objective: To determine if this compound can enhance the therapeutic effect of L-DOPA in a well-established animal model of Parkinson's disease.

Methodology:

-

Animals and Surgery:

-

Lesion Confirmation:

-

Approximately 2-3 weeks after surgery, the extent of the dopamine lesion is confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine or amphetamine.[16]

-

-

Drug Treatment:

-

Behavioral Assessment:

-

The number of full contralateral (away from the lesioned side) rotations is recorded for a specified period (e.g., 90-120 minutes) using an automated rotometer system.

-

-

Data Analysis: The total number of contralateral rotations in the group receiving both this compound and L-DOPA is compared to the group receiving L-DOPA alone.

Conclusion

This compound is a potent and selective dual adenosine A₂A/A₁ receptor antagonist with a promising preclinical profile for the treatment of Parkinson's disease. Its mechanism of action, centered on the modulation of the striatal indirect pathway, provides a strong rationale for its therapeutic potential. The preclinical data demonstrate its ability to reverse motor deficits and enhance the efficacy of L-DOPA. Further investigation is warranted to fully elucidate its clinical utility.

References

- 1. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Essential Control of the Function of the Striatopallidal Neuron by Pre-coupled Complexes of Adenosine A2A-Dopamine D2 Receptor Heterotetramers and Adenylyl Cyclase [frontiersin.org]

- 7. This compound | Adenosine A2A/A1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 17. 6‐Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

JNJ-40255293: In Vivo Experimental Protocols for Rat Models

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed in vivo experimental protocols for the characterization of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in rat models. The protocols are designed to guide researchers in pharmacology and neuroscience in evaluating the compound's efficacy in models relevant to Parkinson's disease and other neurological disorders. Included are comprehensive methodologies for behavioral assessments, quantitative data summaries, and a schematic of the relevant signaling pathways.

Quantitative Data Summary

This compound is a high-affinity antagonist for the human adenosine A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[[“]][2][3] This selectivity profile is mirrored in vivo in rats.[[“]][2][3] The following tables summarize the key quantitative parameters of this compound in rats.

Table 1: Receptor Occupancy and Affinity

| Parameter | Value | Species/Tissue | Reference |

| A2A Receptor Affinity (Ki) | 7.5 nM | Human | [[“]][3] |

| A1 Receptor Affinity (Ki) | 42 nM | Human | [3] |

| A2B Receptor Affinity (Ki) | 230 nM | Human | [3] |

| A3 Receptor Affinity (Ki) | 9200 nM | Human | [3] |

| A2A Receptor Occupancy (ED50) | 0.21 mg/kg, p.o. | Rat Brain | [[“]][2][4] |

| A1 Receptor Occupancy (ED50) | 2.1 mg/kg, p.o. | Rat Brain | [[“]][2][4] |

| Plasma EC50 for A2A Occupancy | 13 ng/mL | Rat Brain | [[“]][2][4] |

Table 2: In Vivo Efficacy in Rat Models

| Model | Effect | Minimum Effective Dose | Reference |

| Sleep-Wake EEG | Enhanced consolidated waking | 0.63 mg/kg, p.o. | [[“]][2] |

| Haloperidol-Induced Catalepsy | Reversal of catalepsy | Dose-dependent reversal | [[“]] |

| Reserpine-Induced Hypolocomotion | Reversal of hypolocomotion | Not specified | [[“]][2][3] |

| L-DOPA Potentiation (6-OHDA model) | Potentiation of L-DOPA effects | Not specified | [[“]][2][3] |

| Apomorphine-Induced Agitation | Potentiation of agitation | Not specified | [[“]][2][3] |

Signaling Pathway

This compound exerts its effects primarily by antagonizing adenosine A2A and A1 receptors, which are key modulators of neuronal activity, particularly within the basal ganglia. The A2A receptors are highly expressed in the striatum, where they form heteromers with dopamine D2 receptors on the medium spiny neurons of the indirect pathway. This pathway plays a crucial role in motor control.

Activation of A2A receptors by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade ultimately increases the activity of the indirect pathway neurons, which has an inhibitory effect on motor function. Conversely, activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cAMP and PKA activity, which disinhibits motor activity.

This compound, by blocking the A2A receptor, prevents the adenosine-mediated increase in cAMP, thereby reducing the inhibitory tone on the indirect pathway and facilitating motor activity. This mechanism is particularly relevant in Parkinson's disease, where the loss of dopamine leads to an overactivity of the indirect pathway. By blocking the A2A receptor, this compound can help to restore the balance between the direct and indirect pathways.

Adenosine A1 receptors are also present in the striatum and are coupled to inhibitory G-proteins (Gi/o), which decrease adenylyl cyclase activity.[5]

Experimental Protocols

General Preparation and Administration of this compound

Formulation: For oral administration (p.o.), this compound can be formulated as a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The final concentration should be adjusted based on the desired dose and the weight of the animal. It is recommended to prepare the formulation fresh on the day of the experiment.

Administration: Administer the formulated this compound or vehicle control to rats via oral gavage using an appropriate gauge gavage needle. The volume of administration should be kept consistent across all animals, typically 1-5 mL/kg.

Reversal of Haloperidol-Induced Catalepsy

This model assesses the potential of a compound to reverse the cataleptic state induced by the D2 receptor antagonist, haloperidol.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound formulation

-

Haloperidol solution (0.63 mg/kg, s.c.)

-

Vehicle control

-

Horizontal bar apparatus (e.g., a 1 cm diameter bar raised 10 cm from a surface)

-

Stopwatch

Procedure:

-

Acclimatize rats to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle orally.

-

After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (0.63 mg/kg) subcutaneously.

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.

-

To measure catalepsy, gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

Reversal of Reserpine-Induced Hypolocomotion

This model evaluates the ability of a compound to counteract the motor deficits caused by the dopamine-depleting agent, reserpine.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound formulation

-

Reserpine solution (e.g., 1-2 mg/kg, i.p.)

-

Vehicle control

-

Open field activity chambers equipped with photobeam detectors

Procedure:

-

Administer reserpine to the rats to induce dopamine depletion. This is typically done 18-24 hours before testing.

-

On the day of the experiment, acclimatize the rats to the testing room.

-

Administer this compound or vehicle orally.

-

After a set pretreatment time (e.g., 60 minutes), place the rats individually into the open field chambers.

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).

Potentiation of L-DOPA Effects in the 6-OHDA Unilateral Lesion Model

This is a widely used model of Parkinson's disease that assesses a compound's ability to enhance the therapeutic effects of L-DOPA.

Materials:

-

Male Wistar or Sprague-Dawley rats (225-250 g)

-

6-hydroxydopamine (6-OHDA)

-

Desipramine (to protect noradrenergic neurons)

-

Stereotaxic apparatus

-

This compound formulation

-

L-DOPA/benserazide solution (e.g., 6 mg/kg L-DOPA with 12 mg/kg benserazide, i.p.)

-

Apomorphine (for lesion validation)

-

Rotational behavior monitoring system

Procedure:

-

Surgical Procedure (6-OHDA Lesion):

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

-

Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.

-

Allow the animals to recover for at least 2-3 weeks.

-

-

Lesion Validation:

-

Administer a low dose of apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and measure contralateral rotations. A robust rotational response (e.g., >5-7 full turns per minute) indicates a successful lesion.

-

-

Drug Testing:

-

On the test day, administer this compound or vehicle orally.

-

After the pretreatment period (e.g., 60 minutes), administer L-DOPA/benserazide.

-

Immediately place the rats in the rotational monitoring chambers and record contralateral rotations for a period of 2-3 hours.

-

Experimental Workflow and Diagrams

The following diagram illustrates a general workflow for an in vivo study with this compound.

References

- 1. consensus.app [consensus.app]

- 2. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function [frontiersin.org]

- 5. A1 adenosine receptors in the striatum play a role in the memory impairment caused by sleep deprivation through downregulation of the PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: JNJ-40255293 for Haloperidol-Induced Catalepsy Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in the haloperidol-induced catalepsy model in rats. This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a potent and selective antagonist of the adenosine A2A and A1 receptors, with a 7-fold in vitro selectivity for the A2A receptor over the A1 receptor.[1][2][3][4][5][6] It has shown efficacy in preclinical models of Parkinson's disease by reversing motor deficits.[1][2][3][4][5][6] One of the key preclinical assessments for potential anti-Parkinsonian drugs is the haloperidol-induced catalepsy model. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents that mimics some of the motor symptoms of Parkinson's disease.[1][2][3][4][5][6] this compound has been demonstrated to effectively reverse this haloperidol-induced catalepsy.[1][2][3][4][5][6]

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound. While a specific dose-response for the reversal of haloperidol-induced catalepsy is not detailed in publicly available literature, the effective doses can be inferred from the receptor occupancy data.

| Parameter | Value | Species/System | Reference |

| A2A Receptor Affinity (Ki) | 7.5 nM | Human | [1][2][3] |

| A1 Receptor Affinity (Ki) | 42 nM | Human | [7] |

| A2A Receptor Occupancy (ED50) | 0.21 mg/kg, p.o. | Rat Brain | [1][2][3][4][5] |

| A1 Receptor Occupancy (ED50) | 2.1 mg/kg, p.o. | Rat Brain | [1][2][3][4][5] |

| Plasma EC50 for A2A Occupancy | 13 ng/mL | Rat | [1][2][3][4] |

| Effective A2A Receptor Occupancy for Efficacy | 60-90% | Rat | [1][2][3][4][5][6] |

Table 1: In Vitro and In Vivo Pharmacology of this compound.

Signaling Pathway

The therapeutic effect of this compound in the haloperidol-induced catalepsy model is primarily attributed to its antagonism of adenosine A2A receptors in the striatum. These receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. The diagram below illustrates the proposed signaling cascade.

Figure 1: Proposed signaling pathway of this compound in reversing haloperidol-induced catalepsy.

Experimental Protocols

This section outlines a standard protocol for inducing catalepsy with haloperidol in rats and for assessing the efficacy of this compound in reversing this state.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week for acclimatization before the experiment.

2. Materials:

-

Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.0-6.0 with NaOH).

-

This compound, formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

-

Vehicle for this compound.

-

Catalepsy bar apparatus: A horizontal bar (approximately 1 cm in diameter) raised 9-10 cm above a flat surface.

3. Experimental Procedure:

-

Habituation: On the day of the experiment, bring the animals to the testing room at least 60 minutes before the start of the procedure to allow for habituation.

-

Drug Administration:

-

Administer this compound or its vehicle at the desired doses (e.g., a range of 0.1 to 3 mg/kg, p.o.) at a specified pretreatment time (e.g., 60 minutes) before haloperidol administration.

-

Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

-

-

Catalepsy Assessment (Bar Test):

-

At predetermined time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.

-

Start a stopwatch immediately.

-

Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.

-

A cut-off time (e.g., 180 or 300 seconds) should be set. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.

-

-

Data Analysis:

-

The mean descent latency for each treatment group at each time point is calculated.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the this compound treated groups with the vehicle- and haloperidol-treated control group.

-

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Adenosine A2a receptor antagonists attenuate striatal adaptations following dopamine depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Catalepsy test in rats [protocols.io]

Application Notes and Protocols: JNJ-40255293 Administration in 6-OHDA Lesioned Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and experimental protocols for the administration of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in a 6-hydroxydopamine (6-OHDA) lesioned rodent model of Parkinson's disease (PD). This compound has been investigated for its potential therapeutic efficacy in PD, particularly in potentiating the effects of L-DOPA.[1][2][3][4] The protocols outlined below are based on established methodologies and findings from preclinical studies.

This compound is a high-affinity antagonist for the human A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1][2][3][4][5][6] In vivo studies in rats have demonstrated a similar selectivity profile.[1][2][3][4][5][6] The therapeutic rationale for A2A antagonists in Parkinson's disease stems from their ability to counteract the inhibitory effects of adenosine on dopamine D2 receptor signaling in the striatum, thereby potentially improving motor function.[4]

Data Presentation

Table 1: In Vitro and In Vivo Pharmacology of this compound

| Parameter | Value | Species/System | Reference |

| In Vitro Affinity | |||

| Human A2A Receptor (Kᵢ) | 7.5 nM | Recombinant | [1][2][3][4][5][6] |

| Human A1 Receptor Selectivity | 7-fold vs. A2A | Recombinant | [1][2][3][4][5][6] |

| In Vivo Receptor Occupancy (Rat) | |||

| A2A Receptor ED₅₀ (p.o.) | 0.21 mg/kg | Brain | [1][2][3][4][5][6] |

| A1 Receptor ED₅₀ (p.o.) | 2.1 mg/kg | Brain | [1][2][3][4][5][6] |

| Plasma EC₅₀ for Brain A2A Occupancy | 13 ng/mL | Plasma | [1][2][3][4][5][6] |

| Pharmacodynamic Effects (Rat) | |||

| Minimum Effective Dose (Sleep-Wake EEG) | 0.63 mg/kg p.o. | - | [1][2][3][4][5][6] |

| Required Receptor Occupancy for Efficacy | 60-90% | Brain | [1][2][3][4] |

Table 2: Effect of this compound on L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats

Note: Specific quantitative data on the potentiation of L-DOPA-induced rotations (e.g., mean number of rotations) were not available in the referenced abstracts. The primary finding is a qualitative potentiation of L-DOPA's effects.[1][2][3][4]

| Treatment Group | Dose(s) | Outcome | Reference |

| L-DOPA | Not specified | Induces contralateral rotations | [1][2][3][4] |

| This compound + L-DOPA | 1 mg/kg (this compound) | Potentiated the effects of L-DOPA | [1][2][3][4] |

Experimental Protocols

Protocol 1: Unilateral 6-OHDA Lesioning of the Nigrostriatal Pathway in Rats

This protocol describes a standard procedure for creating a unilateral lesion of the dopaminergic neurons in the medial forebrain bundle (MFB), a widely used model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile 0.9% saline

-

Desipramine hydrochloride (or other norepinephrine uptake inhibitor)

-

Ketamine/Xylazine or Isoflurane for anesthesia

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Standard surgical tools

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before surgery.

-

Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

-

Anesthesia: Anesthetize the rat using an appropriate method (e.g., ketamine/xylazine cocktail, i.p., or isoflurane inhalation).

-

Stereotaxic Surgery:

-

Mount the anesthetized rat in the stereotaxic frame.

-

Make a midline incision on the scalp and expose the skull.

-

Identify and mark the bregma.

-

Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): -1.2 mm, Dorsoventral (DV): -7.8 mm. These coordinates should be optimized for the specific rat strain and age.

-

-

6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Protect the solution from light.

-

Injection:

-

Lower the Hamilton syringe needle to the target DV coordinate.

-

Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics and subcutaneous saline for hydration as needed.

-

Monitor the animals closely for recovery, weight loss, and general well-being. Provide softened food on the cage floor.

-

-

Lesion Confirmation: Allow 2-3 weeks for the lesion to develop fully. The extent of the lesion can be confirmed behaviorally using apomorphine or amphetamine-induced rotation tests, or post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.